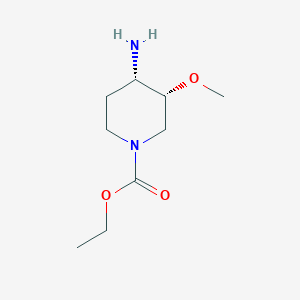

Ethyl cis-(4-amino-3-methoxypiperidino)formate

Übersicht

Beschreibung

Ethyl cis-(4-amino-3-methoxypiperidino)formate is a compound belonging to the piperidine derivatives, which are known for their significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and pharmacological properties .

Vorbereitungsmethoden

The synthesis of Ethyl cis-(4-amino-3-methoxypiperidino)formate involves several steps. One common method includes the resolution of cis-4-amino-3-methoxypiperidine-1-formate racemate using a chiral acid as the resolving agent . This method ensures the production of the desired enantiomer with high purity. Industrial production methods often involve multi-step synthesis processes that include hydrogenation, cyclization, and amination reactions .

Analyse Chemischer Reaktionen

Ethyl cis-(4-amino-3-methoxypiperidino)formate undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Analgesic Development

Ethyl cis-(4-amino-3-methoxypiperidino)formate is structurally related to morphine analogs, which are being investigated for their analgesic properties. Research indicates that derivatives of piperidine, including this compound, can serve as potential analgesics with reduced side effects compared to traditional opioids . The synthesis of such compounds often involves complex chemical pathways that enhance their therapeutic efficacy while minimizing adverse effects.

Anticancer Activity

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. These compounds have demonstrated cytotoxicity against various cancer cell lines, suggesting their role in developing anticancer agents . For instance, a study showed that specific piperidine derivatives exhibited better apoptosis induction in hypopharyngeal tumor cells than existing treatments .

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of this compound and its biological activity is crucial for drug design. The presence of the methoxy group and amino substituents on the piperidine ring significantly influences its pharmacological properties. Research has indicated that modifications to these functional groups can enhance the compound's potency and selectivity against target proteins involved in disease processes .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step processes that allow for the introduction of various functional groups. Recent advancements in synthetic methodologies have enabled chemists to create diverse analogs with improved biological profiles. For example, techniques such as Michael addition and cyclization reactions are commonly employed to generate these compounds efficiently .

Case Study 1: Analgesic Properties

A study conducted on morphine analogs derived from piperidine reported that certain modifications led to compounds with enhanced analgesic effects and lower dependency risks. This compound was part of this investigation, showcasing promising results in preclinical models .

Case Study 2: Anticancer Research

In a recent publication, researchers explored the anticancer potential of various piperidine derivatives, including this compound. The compound exhibited significant cytotoxicity against breast cancer cell lines, warranting further investigation into its mechanism of action and therapeutic applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Analgesics | Morphine analogs with reduced side effects | Enhanced efficacy in pain management |

| Anticancer Activity | Cytotoxic effects against cancer cell lines | Significant apoptosis induction |

| Structure-Activity Relationship | Influence of chemical modifications on biological activity | Improved potency through structural changes |

| Synthesis Techniques | Multi-step synthesis allowing diverse derivatives | Efficient generation of bioactive compounds |

Wirkmechanismus

The mechanism of action of Ethyl cis-(4-amino-3-methoxypiperidino)formate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Ethyl cis-(4-amino-3-methoxypiperidino)formate can be compared with other piperidine derivatives, such as:

Piperidine: A simple six-membered ring containing one nitrogen atom.

Piperidinone: A piperidine derivative with a ketone functional group.

Spiropiperidines: Compounds with a spirocyclic structure involving a piperidine ring.

The uniqueness of this compound lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties.

Biologische Aktivität

Ethyl cis-(4-amino-3-methoxypiperidino)formate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities and applications in drug development. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant research findings.

Overview of the Compound

This compound belongs to the class of piperidine derivatives, which are recognized for their diverse pharmacological effects. These compounds often serve as intermediates in the synthesis of various pharmaceuticals, contributing to their significance in medicinal chemistry.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may function as an enzyme inhibitor or receptor modulator , influencing various biochemical pathways. Key mechanisms include:

- Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in metabolic processes, potentially affecting drug metabolism and efficacy.

- Receptor Interaction : It may interact with neurotransmitter receptors, leading to alterations in signaling pathways that could affect mood, cognition, and other physiological functions.

Pharmacological Properties

Research indicates that this compound exhibits several pharmacological properties:

- Antioxidant Activity : Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in mitigating oxidative stress-related diseases.

- Anti-inflammatory Effects : It has been investigated for its potential anti-inflammatory effects, making it a candidate for treating conditions characterized by chronic inflammation.

- Neuroprotective Effects : There is emerging evidence suggesting neuroprotective properties, which could have implications for neurodegenerative diseases.

Case Studies and Experimental Data

- In vitro Studies : Various studies have demonstrated the compound's ability to inhibit specific enzyme activities. For example, it has shown promise in inhibiting matrix metalloproteinases (MMPs), which are critical in cancer metastasis and tissue remodeling .

- Animal Models : In vivo studies using rodent models have indicated that administration of this compound can lead to significant reductions in inflammatory markers and improvement in behavioral outcomes related to anxiety and depression.

- Clinical Implications : The compound's potential as a therapeutic agent has been highlighted in patents focusing on its use for treating metabolic disorders and cardiovascular diseases by modulating lipid profiles and reducing small dense LDL particles .

Data Table: Summary of Biological Activities

| Biological Activity | Description |

|---|---|

| Antioxidant | Potential to reduce oxidative stress |

| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |

| Enzyme Inhibition | Effective against MMPs involved in cancer progression |

| Neuroprotection | Protective effects observed in neurodegenerative disease models |

| Lipid Modulation | Changes in LDL particle size patterns reported |

Eigenschaften

IUPAC Name |

ethyl (3R,4S)-4-amino-3-methoxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O3/c1-3-14-9(12)11-5-4-7(10)8(6-11)13-2/h7-8H,3-6,10H2,1-2H3/t7-,8+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIGTSPAEONQHZ-JGVFFNPUSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(C(C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)N1CC[C@@H]([C@@H](C1)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.